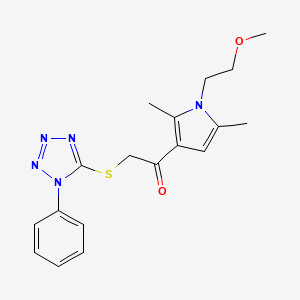

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone

Description

The compound 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone is a heterocyclic molecule featuring a pyrrole core substituted with a 2-methoxyethyl group and methyl groups at positions 2 and 5.

Properties

IUPAC Name |

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-13-11-16(14(2)22(13)9-10-25-3)17(24)12-26-18-19-20-21-23(18)15-7-5-4-6-8-15/h4-8,11H,9-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZFTWYJGGQKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone is a pyrrole derivative known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Characteristics:

- Molecular Weight : 378.46 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Methicillin | 16 |

| Escherichia coli | 4 | Ciprofloxacin | 8 |

| Pseudomonas aeruginosa | 16 | Gentamicin | 32 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Case Study:

A recent study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of 15 µM.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis.

- DNA Interaction : It has been shown to intercalate with DNA, disrupting replication processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress, leading to cellular damage and apoptosis in tumor cells.

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also poses certain risks. Acute toxicity studies have classified it as harmful if swallowed and irritating to skin and eyes.

| Toxicity Parameter | Value |

|---|---|

| Oral LD50 (rat) | >2000 mg/kg |

| Skin Irritation | Positive |

| Eye Irritation | Positive |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Pyrrole Ring

- 1-[1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone (): Key difference: Replaces the 2-methoxyethyl group with a 2-furylmethyl substituent. In contrast, the 2-methoxyethyl group (C₃H₇O) offers greater flexibility and electron-donating effects, which may improve solubility in polar solvents . Molecular formula: C₂₀H₁₉N₅O₂S (vs. hypothetical C₁₉H₂₁N₅O₂S for the target compound).

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one ():

- Key difference : Features a chlorophenyl and thiophene substituent instead of tetrazole-thio and methoxyethyl groups.

- Impact : The chlorine atom increases electrophilicity, while thiophene contributes to redox activity. This contrasts with the tetrazole-thio group’s ability to participate in hydrogen bonding and metal coordination .

Thioether-Linked Functional Groups

- 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (): Key similarity: Shares the tetrazole-thio motif. Impact: The tetrazole ring’s high nitrogen content enhances metabolic stability and bioavailability. The thioether linkage (-S-) in both compounds may confer resistance to oxidative degradation compared to ether (-O-) or amine (-NH-) linkages .

- 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone (): Key difference: Replaces tetrazole with a thiadiazole ring. However, tetrazole’s aromaticity and smaller size may favor target specificity .

Data Tables

*Hypothetical values based on structural analogy.

Research Findings

- Electronic Effects : Methoxyethyl groups (electron-donating) may stabilize the pyrrole ring’s electron density, whereas furylmethyl groups (aromatic) enhance π-π stacking .

- Synthetic Flexibility : The tetrazole-thio motif can be introduced via thiol-nucleophile reactions, as demonstrated in and , enabling modular synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.